2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate
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Overview
Description
2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is a versatile chemical compound with the molecular formula C9H16ClNO4. It is widely used in organic synthesis and drug discovery due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate typically involves the reaction of 2-chloroacetic acid with 2-(t-butoxycarbonylamino)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic substitution: The major products are substituted amines or thiols.
Hydrolysis: The major products are 2-(t-butoxycarbonylamino)ethanol and 2-chloroacetic acid.
Scientific Research Applications
2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is used in various scientific research applications, including:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Drug discovery: It is used in the development of new pharmaceuticals due to its ability to form stable intermediates.
Biological research: It is employed in the study of enzyme mechanisms and protein modifications.
Industrial applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing the compound to react with various nucleophiles. This property makes it useful in the synthesis of a wide range of chemical compounds .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloroacetate: Similar in structure but lacks the t-butoxycarbonylamino group.
Methyl 2-chloroacetate: Similar in structure but has a methyl group instead of an ethyl group.
2-Chloroacetic acid: Lacks the ester and t-butoxycarbonylamino groups.
Uniqueness
2-(t-Butoxycarbonylamino)ethyl 2-chloroacetate is unique due to the presence of the t-butoxycarbonylamino group, which provides steric hindrance and stability to the molecule. This makes it a valuable intermediate in organic synthesis and drug discovery .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 2-chloroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11-4-5-14-7(12)6-10/h4-6H2,1-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFDKCPWOFDXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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